Bis(agmatine)oxalamide
CAS No.: 151368-32-0
Cat. No.: VC21130651
Molecular Formula: C12H26N8O2
Molecular Weight: 314.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151368-32-0 |
---|---|
Molecular Formula | C12H26N8O2 |
Molecular Weight | 314.39 g/mol |
IUPAC Name | N,N'-bis[4-(diaminomethylideneamino)butyl]oxamide |
Standard InChI | InChI=1S/C12H26N8O2/c13-11(14)19-7-3-1-5-17-9(21)10(22)18-6-2-4-8-20-12(15)16/h1-8H2,(H,17,21)(H,18,22)(H4,13,14,19)(H4,15,16,20) |
Standard InChI Key | LJNNDZUYUVWDBY-UHFFFAOYSA-N |
SMILES | C(CCN=C(N)N)CNC(=O)C(=O)NCCCCN=C(N)N |
Canonical SMILES | C(CCN=C(N)N)CNC(=O)C(=O)NCCCCN=C(N)N |
Introduction
Chemical Structure and Properties
Bis(agmatine)oxalamide represents a fascinating molecular entity with distinctive structural characteristics and chemical properties that contribute to its biological activities and research applications.
Molecular Identity
Bis(agmatine)oxalamide is identified by the CAS number 151368-32-0 and is part of the human exposome, referring to all environmental exposures an individual may encounter throughout their lifetime. The compound is synthetic rather than naturally occurring, though it has been found in biological contexts such as spider venom.
Structural Characteristics
The molecular structure of bis(agmatine)oxalamide features two agmatine units connected by an oxalamide moiety, creating a symmetrical compound. This distinctive arrangement contributes significantly to its biological activity, particularly in neurotoxic contexts.
Chemical Properties Data
The following table summarizes the key chemical properties and identifiers of bis(agmatine)oxalamide:
Property | Value |
---|---|
IUPAC Name | N,N'-bis[4-(diaminomethylideneamino)butyl]oxamide |
Molecular Formula | C12H26N8O2 |
Molecular Weight | 314.39 g/mol |
CAS Number | 151368-32-0 |
InChI | InChI=1S/C12H26N8O2/c13-11(14)19-7-3-1-5-17-9(21)10(22)18-6-2-4-8-20-12(15)16/h1-8H2,(H,17,21)(H,18,22)(H4,13,14,19)(H4,15,16,20) |
Canonical SMILES | C(CCN=C(N)N)CNC(=O)C(=O)NCCCCN=C(N)N |
This comprehensive set of chemical identifiers provides a complete picture of the compound's molecular structure and allows for precise identification in research and chemical databases.
Synthesis and Preparation Methods
The synthesis of bis(agmatine)oxalamide follows established procedures for creating oxalamide structures, with specific considerations for incorporating the agmatine moieties.
Conventional Synthesis Route
The conventional method for synthesizing bis(agmatine)oxalamide involves a two-step process. First, oxalic acid is reacted with thionyl chloride to form oxalyl chloride, which serves as a key intermediate. In the second step, this intermediate is treated with agmatine to form the final bis(agmatine)oxalamide product. This synthesis pathway is analogous to other oxalamide syntheses described in the literature .
Alternative Synthesis Approaches
Alternative approaches for oxalamide synthesis may be applicable to bis(agmatine)oxalamide production. Research on oxalamide-bridged compounds indicates that N-terminal deprotection followed by oxalyl chloride-mediated dimerization can be effective for creating symmetrical oxalamide bridges . This approach could potentially be adapted for bis(agmatine)oxalamide synthesis, although specific protocols would require optimization.
Synthetic Challenges
Synthesizing bis(agmatine)oxalamide presents several challenges, including controlling the reactivity of the multiple functional groups present in agmatine and ensuring the symmetrical attachment to the oxalamide bridge. The presence of multiple amine groups in agmatine necessitates careful protection and deprotection strategies to achieve selective reactivity and high yields.
Biological Activity and Mechanism of Action
Bis(agmatine)oxalamide demonstrates notable biological activities, particularly in neurobiological contexts, which have garnered scientific interest.
Presence in Spider Venom
Bis(agmatine)oxalamide has been identified in the venom of certain spiders, particularly Plectreurys tristis, where it is classified as a low-molecular-mass toxin. In this context, the compound is believed to contribute to the venom's paralytic effects on prey, acting as a neurotoxic agent that disrupts normal neurological function.
Neurotoxic Mechanisms
The compound exerts its neurotoxic effects through several mechanisms. Research indicates that it may modulate ion channels, particularly calcium and sodium channels, which are crucial for neuronal excitability and neurotransmitter release. This modulation can alter neuronal firing patterns and disrupt neural communication, explaining its paralytic effects when employed as a venom component.
Chemical Reactions and Reactivity
Bis(agmatine)oxalamide can participate in various chemical reactions, demonstrating a range of reactive behaviors that are relevant to both its biological activity and potential synthetic applications.
Oxidation Reactions
Bis(agmatine)oxalamide can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen. Common oxidizing agents that may be employed include potassium permanganate and hydrogen peroxide. The specific products formed during oxidation depend on reaction conditions, with potential modifications occurring at the guanidine groups of the agmatine moieties.
Reduction Reactions
The compound can also participate in reduction reactions, involving the addition of hydrogen or removal of oxygen. Typical reducing agents for such transformations include lithium aluminum hydride and sodium borohydride. The carbonyl groups in the oxalamide bridge represent likely sites for reduction, potentially yielding alcohol derivatives.
Substitution Reactions
Substitution reactions, where one atom or group is replaced by another, are also possible with bis(agmatine)oxalamide. These reactions commonly employ halogens or nucleophiles as reagents. The amine and guanidine functional groups present in the molecule can serve as reaction sites for various substitution processes.
Comparative Analysis with Similar Compounds
Understanding bis(agmatine)oxalamide in relation to other compounds provides valuable context for appreciating its unique properties and potential applications.
Contrast with Nucleoside Analogs
Nucleoside analogs, which are often employed in antiviral therapies, operate through mechanisms distinctly different from bis(agmatine)oxalamide. While nucleoside analogs typically interfere with nucleic acid synthesis, bis(agmatine)oxalamide appears to primarily affect neuronal signaling through ion channel modulation.
Relationship to Other Oxalamide Compounds
Oxalamide-bridged compounds have been studied for various applications, including as gelators and potential therapeutic agents. Research on oxalamide-bridged ferrocenes has demonstrated that the oxalamide bridge can participate in hydrogen bonding, influencing molecular conformation and self-assembly properties . Similar principles may apply to bis(agmatine)oxalamide, though its larger size and different functional groups would likely result in distinct behavior.
Research Applications
Bis(agmatine)oxalamide has demonstrated versatility across multiple research domains, with applications spanning chemistry, biology, and medicine.
Applications in Chemistry
In chemistry, bis(agmatine)oxalamide has been utilized as a ligand in copper-catalyzed cross-coupling reactions. The compound's structure, with multiple nitrogen-containing functional groups, makes it potentially useful for metal coordination and catalysis. This application leverages the compound's ability to form stable complexes with transition metals, facilitating various chemical transformations.
Applications in Neurobiology
The presence of bis(agmatine)oxalamide in spider venom has made it a subject of interest in neurobiological research. Studying its mechanisms of action contributes to understanding neuronal signaling and the molecular basis of neurotoxicity. Additionally, its interaction with specific receptors and ion channels makes it a valuable tool for investigating these molecular targets in neuroscience research.
Future Research Directions
The complex nature of bis(agmatine)oxalamide presents numerous opportunities for future scientific investigation across multiple disciplines.
Structure-Activity Relationship Studies
Future research could focus on modifying the structure of bis(agmatine)oxalamide to develop structure-activity relationships. By systematically altering various portions of the molecule and evaluating the resulting changes in biological activity, researchers could identify the critical structural features responsible for its effects. This knowledge would facilitate the design of optimized derivatives with enhanced therapeutic potential or selectivity.
Expanded Biological Evaluation
While current research has established certain biological activities of bis(agmatine)oxalamide, expanded evaluation across additional biological systems would provide a more comprehensive understanding of its effects. Studies examining its impact on various neurological pathways, potential antimicrobial properties, or effects on other physiological systems could uncover new applications for this compound.
Advanced Synthetic Methodologies
Developing improved synthetic routes to bis(agmatine)oxalamide represents another valuable research direction. Enhanced methodologies could enable more efficient production, facilitating both research applications and potential therapeutic development. Approaches leveraging modern synthetic techniques, such as flow chemistry or biocatalysis, might offer advantages in yield, purity, or environmental impact.
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